4-Chloro-2-methylbenzoic acid
CAS No.: 7499-07-2
Cat. No.: VC21073933
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7499-07-2 |
|---|---|
| Molecular Formula | C8H7ClO2 |
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 4-chloro-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H7ClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) |
| Standard InChI Key | XXFKOBGFMUIWDH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)C(=O)O |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(=O)O |
Introduction
Chemical Identity and Basic Properties
Molecular Structure and Nomenclature
4-Chloro-2-methylbenzoic acid contains a benzoic acid structure with two substitutions: a chlorine atom at position 4 (para) and a methyl group at position 2 (ortho). Its systematic IUPAC name is 4-chloro-2-methylbenzoic acid, though it is known by several synonyms in scientific and commercial contexts. The compound has been registered with Chemical Abstracts Service (CAS) and assigned specific identification numbers for regulatory and research purposes.
The compound is officially identified through the following parameters:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 7499-07-2 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| MDL Number | MFCD00045852 |
| InChIKey | XXFKOBGFMUIWDH-UHFFFAOYSA-N |
The compound is also known by several synonyms, including 4-chloro-o-toluic acid, 2-methyl-4-chlorobenzoic acid, 2-carboxy-5-chlorotoluene, and benzoic acid, 4-chloro-2-methyl- .
Physical Properties
4-Chloro-2-methylbenzoic acid exists as a white to yellow crystalline solid or powder at room temperature . Its physical properties have been determined through both experimental measurements and computational predictions, with the following key characteristics documented:
| Physical Property | Value | Method |
|---|---|---|
| Melting Point | 167-171°C (literature) | Experimental |
| Boiling Point | 300.3±22.0°C | Predicted |
| Density | 1.310±0.06 g/cm³ | Predicted |
| Physical State (20°C) | Solid | Experimental |
| Appearance | White to yellow powder or crystal | Experimental |
| pKa | 3.63±0.25 | Predicted |
These physical parameters are crucial for researchers and chemists handling the compound, as they influence purification methods, reaction conditions, and analytical approaches .
Chemical Properties and Reactivity
Solubility and Stability
The solubility profile of 4-chloro-2-methylbenzoic acid is characteristic of substituted benzoic acids, showing limited solubility in water but increased solubility in organic solvents. Available data indicates specific solubility characteristics:
| Solvent | Solubility |
|---|---|
| DMSO | Slightly soluble |
| Methanol | Slightly soluble |
| Water | Poor solubility |
The compound demonstrates hygroscopic tendencies, requiring storage under inert gas conditions to maintain stability and prevent degradation through moisture absorption . This hygroscopic nature affects handling protocols in laboratory and industrial settings.
Reactivity Profile
As a carboxylic acid derivative, 4-chloro-2-methylbenzoic acid exhibits typical reactivity patterns associated with the carboxyl functional group. The presence of the chlorine substituent at the para position and the methyl group at the ortho position modifies the electron distribution in the aromatic ring, influencing the compound's reactivity in various chemical transformations.
The acid participates in common carboxylic acid reactions, including:
-
Esterification reactions with alcohols
-
Amidation reactions with amines
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Reduction to corresponding alcohols
-
Acylation reactions (particularly Friedel-Crafts acylation)
The chlorine substituent provides an additional reactive site that can undergo nucleophilic aromatic substitution or serve as a handle for metal-catalyzed coupling reactions .
Synthesis and Production Methods
Synthetic Routes
The synthesis of 4-chloro-2-methylbenzoic acid can be accomplished through multiple synthetic pathways, with oxidation of appropriately substituted toluene derivatives being a common approach. According to available data, the compound can be synthesized via:
-
Oxidation of 4-chloro-o-xylene using methods such as ferric chloride (FeCl₃)-catalyzed chlorination followed by oxidative conversion
-
Direct oxidation of 2-methyl-4-chlorotoluene using potassium permanganate or other oxidizing agents
-
Multi-step reactions starting from 4-chlorobenzoic acid through appropriate substitution reactions
These synthetic pathways vary in efficiency, cost, and suitability for different scales of production, from laboratory preparations to industrial manufacturing .
| Quality Parameter | Analytical Method |
|---|---|
| Purity | Gas Chromatography (GC) |
| Identity Confirmation | Nuclear Magnetic Resonance (NMR) |
| Impurity Profile | High-Performance Liquid Chromatography (HPLC) |
| Moisture Content | Karl Fischer Titration |
These quality control measures ensure consistent performance in research and industrial applications .
Applications and Uses
Synthetic Applications
4-Chloro-2-methylbenzoic acid serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecular structures. Documented applications include:
-
Synthesis of 4-chloro-2-methylbenzophenone via Friedel-Crafts acylation with benzene
-
Production of 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid through appropriate sulfonation reactions
-
Preparation of 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester through nitration and esterification sequences
These transformations highlight the compound's utility as a starting material for accessing structurally diverse molecules with potential applications in pharmaceutical research, material science, and specialty chemicals.
Research and Development Applications
In research settings, 4-chloro-2-methylbenzoic acid finds applications in:
-
Structure-activity relationship studies for drug development
-
Method development for transition metal-catalyzed coupling reactions
-
Development of new synthetic methodologies involving carboxylic acid functionalization
-
Preparation of chemical libraries for high-throughput screening
The presence of both the chloro and methyl substituents provides opportunities for selective functionalization, making this compound particularly valuable in divergent synthesis approaches .
| Storage Parameter | Recommendation |
|---|---|
| Temperature | Room temperature (preferably in a cool, dark place <15°C) |
| Atmosphere | Under inert gas (nitrogen or argon) |
| Container | Tightly sealed container to prevent moisture absorption |
| Light Exposure | Protect from direct light |
The compound should be stored away from incompatible materials and in accordance with good laboratory practices to prevent degradation .
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